molecular formula C21H19ClN2O3S2 B5033524 4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide

4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide

Cat. No.: B5033524
M. Wt: 447.0 g/mol
InChI Key: PBFZCOFPMBEEDX-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups, such as the chloro, methylthio, and sulfonamide groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The reaction between p-toluenesulfonyl chloride and an appropriate amine (such as 3-(methylthio)aniline) in the presence of a base like triethylamine.

    Introduction of the Chloro Group: Chlorination of the benzamide precursor using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the sulfonamide intermediate with the chlorinated benzamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. This leads to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(3-(methylthio)phenyl)-3-(N-(p-tolyl)sulfamoyl)benzamide: Unique due to its specific functional groups.

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Uniqueness

This compound is unique due to the presence of the chloro and methylthio groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-14-6-9-16(10-7-14)24-29(26,27)20-12-15(8-11-19(20)22)21(25)23-17-4-3-5-18(13-17)28-2/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFZCOFPMBEEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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